molecular formula C8H12BrN3O2 B6606730 tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate CAS No. 2839143-83-6

tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B6606730
CAS No.: 2839143-83-6
M. Wt: 262.10 g/mol
InChI Key: BQWKLHWCWOHZOW-UHFFFAOYSA-N
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Description

tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate: is a chemical compound with the molecular formula C8H12BrN3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Chemistry: tert-Butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is used as a building block in organic synthesis. Its ability to undergo click chemistry makes it valuable for constructing complex molecules with high precision .

Biology and Medicine: In medicinal chemistry, triazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used to develop new pharmaceuticals with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate is primarily related to its ability to form stable triazole rings through click chemistry. The triazole ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups attached to the triazole ring and the overall structure of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the triazole ring with the stability of the tert-butyl ester group. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial manufacturing .

Properties

IUPAC Name

tert-butyl 2-(4-bromotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKLHWCWOHZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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